molecular formula C17H11NOS B13933135 2-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-1(2H)-one CAS No. 76995-70-5

2-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-1(2H)-one

Cat. No.: B13933135
CAS No.: 76995-70-5
M. Wt: 277.3 g/mol
InChI Key: PBECOBMZTYXROG-UHFFFAOYSA-N
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Description

2-(3H-1,3-benzothiazol-2-ylidene)naphthalen-1-one is a heterocyclic compound that features a benzothiazole ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3H-1,3-benzothiazol-2-ylidene)naphthalen-1-one typically involves the condensation of 2-mercaptoaniline with naphthaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens, amines, or thiols.

Scientific Research Applications

2-(3H-1,3-benzothiazol-2-ylidene)naphthalen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(3H-1,3-benzothiazol-2-ylidene)naphthalen-1-one involves its interaction with various molecular targets. In biological systems, it can intercalate with DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes by binding to their active sites, thereby affecting cellular metabolism and signaling pathways.

Comparison with Similar Compounds

    1,3-Benzothiazole: A simpler structure lacking the naphthalene moiety.

    2-(3H-1,3-benzothiazol-2-ylidene)phenol: Similar structure but with a phenol group instead of a naphthalene ring.

    2-(3H-1,3-benzothiazol-2-ylidene)benzaldehyde: Contains a benzaldehyde group instead of a naphthalene ring.

Uniqueness: 2-(3H-1,3-benzothiazol-2-ylidene)naphthalen-1-one is unique due to the presence of both benzothiazole and naphthalene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

76995-70-5

Molecular Formula

C17H11NOS

Molecular Weight

277.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)naphthalen-1-ol

InChI

InChI=1S/C17H11NOS/c19-16-12-6-2-1-5-11(12)9-10-13(16)17-18-14-7-3-4-8-15(14)20-17/h1-10,19H

InChI Key

PBECOBMZTYXROG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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